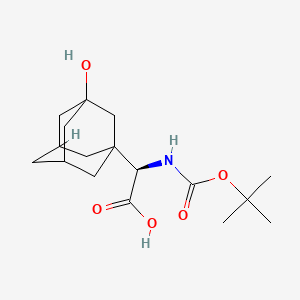

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid

Description

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 3-hydroxyadamantane moiety. Key characteristics include:

- Molecular formula: C₁₇H₂₇NO₅ (molecular weight: 325.4 g/mol) .

- Stereochemistry: The R-configuration at the α-carbon and undefined stereocenters in the adamantane group .

- Functional groups: The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the 3-hydroxyadamantane contributes rigidity and hydrophobicity .

- Applications: Intermediate in pharmaceuticals, particularly for dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin .

Properties

IUPAC Name |

(2R)-2-(3-hydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c1-15(2,3)23-14(21)18-12(13(19)20)16-5-10-4-11(6-16)8-17(22,7-10)9-16/h10-12,22H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12-,16?,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCKDSNFBFHSHC-JGCLWBMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361442-00-4 | |

| Record name | (2S)-[(tert-butoxycarbonyl)amino](3-hydroxytricyclo[3.3.1.1 3,7]dec-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stage I: Esterification of Adamantane-1-Carboxylic Acid

Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol at room temperature for 2–6 hours. Excess reagents are removed under reduced pressure to yield adamantane-1-carboxylic methyl ester (Compound I).

Key conditions :

Stage II: Reduction to Adamantane-1-Methanol

Compound I is reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0–5°C. The reaction is quenched with aqueous ammonium chloride to yield adamantane-1-methanol (Compound II).

Key conditions :

Stage III: Conversion to 2-(R)-2-Hydroxy-2-Phenylethylamino Adamantane

Compound II undergoes oxidation with pyridinium chlorochromate (PCC) in dichloromethane (DCM) to form adamantane-1-aldehyde. This intermediate reacts with (R)-2-phenylglycinol under Strecker conditions (KCN, NaHSO₃) to yield the nitrile derivative, which is hydrolyzed in 12M HCl/acetic acid to form 2-(R)-2-hydroxy-2-phenylethylamino adamantane (Compound III).

Key conditions :

Stage IV: Deprotection via Catalytic Hydrogenation

Compound III is subjected to hydrogenation using Pearlman’s catalyst (Pd(OH)₂/C) in methanol under H₂ (50 psi). This removes the chiral auxiliary (R)-2-phenylglycinol, yielding the primary amine (Compound IV).

Key conditions :

Stage V: Boc Protection of the Amino Group

Compound IV is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) in THF. This introduces the tert-butoxycarbonyl (Boc) protecting group, yielding Boc-protected adamantylglycine (Compound V).

Key conditions :

Stage VI: Oxidation to the Hydroxyadamantyl Derivative

Compound V is oxidized using a phase-transfer catalyst (tetrabutylammonium bromide, TBAB) and potassium permanganate (KMnO₄) in a biphasic system (water/toluene). This step introduces the 3-hydroxy group on the adamantane ring, yielding the final product (Compound VI).

Key conditions :

Table 1. Summary of Industrial Six-Step Synthesis

| Stage | Starting Material | Reagents/Conditions | Product | Yield | Purity |

|---|---|---|---|---|---|

| I | Adamantane-1-carboxylic acid | SOCl₂, MeOH, 25°C | Compound I | >95% | >95% GC |

| II | Compound I | LAH, THF, 0–5°C | Compound II | 90% | – |

| III | Compound II | PCC, DCM; KCN, NaHSO₃ | Compound III | 85% | >98% HPLC |

| IV | Compound III | Pd(OH)₂/C, H₂ | Compound IV | 88% | – |

| V | Compound IV | Boc₂O, TEA, THF | Compound V | 90% | >99% HPLC |

| VI | Compound V | KMnO₄, TBAB, H₂O/toluene | Compound VI | 82% | >99.5% HPLC |

Alternative Methods for Boc-Protected α-Amino Acid Synthesis

Sulfonamide Coupling and Deprotection

A 2024 study (PMC, 2024 ) describes Boc deprotection using trifluoroacetic acid (TFA) and subsequent acylation. While focused on arylsulfonamides, the methodology applies to Boc-protected intermediates:

Critical Analysis of Methodologies

Industrial vs. Laboratory-Scale Approaches

-

Industrial method (WO2014057495A1) : Optimized for high purity and scalability but uses hazardous reagents (LAH, KMnO₄).

-

Nitrene insertion (Chemistry Europe) : Greener and enantioselective but untested for adamantane substrates.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The Boc-protected amine can be reduced to form the free amine.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce free amines.

Scientific Research Applications

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The hydroxyadamantane moiety may contribute to the compound’s stability and interaction with hydrophobic environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Adamantane vs. Tetrahydropyran Derivatives

- Compound: (2R)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid . Key differences:

- Substituent : 4-Methyltetrahydropyran replaces adamantane.

- Molecular weight : 273.33 g/mol (smaller due to less bulky substituent).

- Impact : Reduced steric hindrance and rigidity may lower binding affinity to hydrophobic enzyme pockets compared to adamantane derivatives.

Adamantane vs. Thiophene Derivatives

- Compound: 2-(Boc-amino)-2-(3-thiophenyl)acetic acid . Key differences:

- Substituent : Aromatic thiophene replaces adamantane.

- Electronic effects : Thiophene’s π-electron system enhances resonance stabilization but reduces hydrophobicity.

- Biological relevance : May exhibit altered pharmacokinetics due to differences in membrane permeability .

Adamantane vs. Phenyl Derivatives

- Compound: (2R)-2-(tert-Butoxycarbonyl)amino-2-(4-hydroxyphenyl)acetic acid . Key differences:

- Substituent : Planar 4-hydroxyphenyl group replaces adamantane.

Stereochemical Comparisons

- (2S)-Enantiomer : Used in saxagliptin synthesis, highlighting the critical role of stereochemistry in biological activity. The S-configuration ensures optimal binding to DPP-4 .

- (2R)-Enantiomer : The target compound may exhibit distinct metabolic stability or off-target effects due to reversed chirality .

Physicochemical Properties

- Solubility : Adamantane’s hydrophobicity reduces aqueous solubility compared to tetrahydropyran or phenyl analogs.

- Melting Point : Adamantane derivatives (e.g., related compounds in ) often exhibit higher melting points (>150°C) due to rigidity .

Biological Activity

(2R)-2-((tert-Butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid, also known as Boc-3-hydroxyadamantylglycine, is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 325.40 g/mol

- CAS Number : 1334321-39-9

The compound is recognized for its role as a glycine receptor modulator. Glycine receptors are crucial in the central nervous system, influencing inhibitory neurotransmission. Research indicates that compounds similar to Boc-3-hydroxyadamantylglycine can enhance glycinergic signaling, which may have implications in treating neurological disorders.

1. Neuroprotective Effects

Boc-3-hydroxyadamantylglycine has been studied for its neuroprotective properties. In various animal models, it demonstrated the ability to reduce neuronal damage following ischemic events. For instance, studies showed that administration of similar adamantane derivatives resulted in decreased infarct volume and improved neurological outcomes in models of stroke .

2. Antinociceptive Properties

Research has indicated that this compound exhibits antinociceptive effects, potentially useful in pain management. In a study involving rodent models, the administration of Boc-3-hydroxyadamantylglycine resulted in significant reductions in pain response, suggesting its utility as a non-opioid analgesic .

3. Potential Role in Diabetes Management

Boc-3-hydroxyadamantylglycine is noted for its role as an intermediate in the synthesis of saxagliptin, a drug used for managing type 2 diabetes. The compound's structure facilitates the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .

Case Studies and Research Findings

Safety and Toxicology

Safety assessments indicate that while Boc-3-hydroxyadamantylglycine exhibits beneficial biological activities, it also necessitates careful evaluation regarding toxicity and side effects. The compound's safety profile is still under investigation, with ongoing studies to determine its long-term effects and interactions with other pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (2R)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid?

- Methodological Answer : Synthesis typically involves coupling the Boc-protected amino acid with hydroxyadamantane derivatives. Key steps include:

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) to enhance solubility of hydrophobic adamantane moieties .

- Coupling Agents : Use carbodiimides (e.g., EDC·HCl) with activators like HOBt to minimize racemization and improve yield .

- Temperature Control : Reactions are performed at 0–25°C to prevent Boc-group cleavage .

- Example Protocol : Combine 1.2 equiv of adamantanol derivative with 1.0 equiv of Boc-protected glycine in DCM, add EDC·HCl/HOBt, stir under nitrogen for 12–24 hours .

Q. How can the enantiomeric purity of this compound be confirmed?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (85:15) mobile phase; retention times differ by >2 min for enantiomers .

- Optical Rotation : Compare observed [α]₂₅ᴅ values with literature data (e.g., +12.5° for R-enantiomer in methanol) .

- NMR Spectroscopy : Analyze diastereomeric derivatives (e.g., Mosher’s esters) via ¹H NMR splitting patterns .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid degradation; water content <0.1% is critical .

- Light Sensitivity : Amber vials are recommended due to potential photooxidation of the adamantane group .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in coupling reaction yields?

- Methodological Answer :

- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates (e.g., active ester formation) .

- Isotopic Labeling : Use ¹³C-labeled Boc groups to track byproduct formation (e.g., tert-butyl alcohol) .

- Computational Modeling : DFT studies (e.g., Gaussian 16) can predict steric hindrance from the adamantane group, explaining reduced yields in bulkier analogs .

Q. What strategies mitigate side reactions during Boc deprotection?

- Methodological Answer :

- Acid Selection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C minimizes adamantane hydroxyl group oxidation .

- Scavenger Systems : Add triisopropylsilane (TIS) or water (5% v/v) to trap carbocation byproducts .

- Time Optimization : Deprotection >2 hours risks adamantane ring distortion; monitor via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Q. How can metabolic stability be assessed in preclinical models?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH; analyze half-life (t₁/₂) via LC-MS/MS .

- Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound to track metabolite formation in urine/bile .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® assays) .

Q. What analytical methods resolve discrepancies in crystallinity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.